3-Chloro-4-(trifluoromethoxy)benzoyl cyanide

Description

Introduction to 3-Chloro-4-(trifluoromethoxy)benzoyl Cyanide

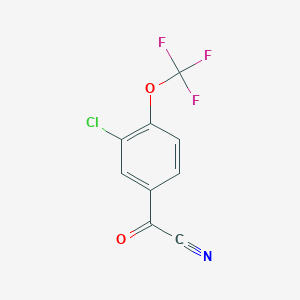

This compound represents a sophisticated example of modern synthetic organic chemistry, incorporating multiple functional groups that contribute to its unique chemical properties and potential applications. This compound belongs to the broader class of acyl cyanides, which are characterized by the presence of both carbonyl and nitrile functionalities within the same molecular framework. The integration of halogen substituents, specifically chlorine and multiple fluorine atoms through the trifluoromethoxy group, imparts distinctive electronic and steric characteristics that influence both its reactivity patterns and physical properties.

The compound's significance extends beyond its individual molecular characteristics to encompass its role within the broader context of fluorinated organic compounds, which have gained increasing importance in pharmaceutical, agrochemical, and materials science applications. The presence of the trifluoromethoxy substituent is particularly noteworthy, as this functional group has become increasingly prevalent in drug discovery efforts due to its ability to modulate molecular properties such as lipophilicity, metabolic stability, and bioavailability. The compound's structural complexity, combining aromatic halogenation with acyl cyanide functionality, positions it as a valuable synthetic intermediate for the construction of more complex molecular architectures.

Chemical Identification and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while accommodating the complex substitution pattern present in this multifunctional compound. The molecular architecture presents several nomenclature challenges due to the presence of multiple substituents on the benzene ring and the acyl cyanide functionality, requiring careful consideration of substituent priority and numbering conventions. Understanding the various naming systems and identification codes associated with this compound is essential for accurate communication within the scientific community and for database searches across multiple chemical information platforms.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The primary International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the substitution pattern and functional groups present in the molecule. This nomenclature follows the convention of identifying the benzene ring as the primary structural framework, with numbering beginning from the carbon bearing the acyl cyanide substituent. The chlorine substituent occupies the 3-position relative to the acyl cyanide group, while the trifluoromethoxy group is positioned at the 4-carbon, creating a specific substitution pattern that defines the compound's electronic and steric properties.

Alternative systematic names found in chemical databases include (3-chloro-4-trifluoromethoxy-phenyl)-oxo-acetonitrile, which emphasizes the acetonitrile character of the acyl cyanide functionality. Additional nomenclature variations include 3-chloro-4-(trifluoromethoxy)benzoylcyanide and 3-chloro-4-(trifluoromethoxy)-benzoylcyanide, representing different formatting conventions used across various chemical databases and literature sources. The compound may also be referenced as (3-chloro-4-(trifluoromethoxy)phenyl)-2-oxoacetonitrile, which provides an alternative perspective on the functional group connectivity.

The diversity of nomenclature systems reflects the complexity of the compound's structure and the various approaches used by different chemical databases and literature sources. Some databases prefer the oxoacetonitrile designation to emphasize the ketone character of the carbonyl group, while others maintain the traditional benzoyl cyanide nomenclature. The systematic name 3-chloro-4-(trifluoromethoxy)benzene-1-carbonyl cyanide represents another valid nomenclature approach that explicitly identifies the benzene ring and the carbonyl cyanide substitution.

Properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3NO2/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUFGBSGINLPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661523 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-44-7 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of o-Chlorotrifluoromethane Derivatives

- Starting with o-chlorotrifluoromethane (or related benzene derivatives), nitration is performed using a mixture of acetic anhydride and concentrated nitric acid (68% mass fraction).

- The nitration reaction is conducted at low temperatures (10–15 °C) to minimize side reactions and is maintained with stirring for 3–4 hours.

- This method replaces traditional nitric acid/sulfuric acid mixed acid systems, offering safer, lower temperature conditions and reducing isomer impurities.

- Post-reaction, washing with sodium hydroxide aqueous solution (4–6% concentration) adjusts pH to 7.5–8.0 to separate organic and aqueous phases effectively.

Reduction to Amino Derivatives

- The nitrated intermediate is reduced to the corresponding amine using a ferric trichloride hexahydrate (FeCl3·6H2O) and hydrazine hydrate system in ethanol.

- Activated carbon (1–2% by mass relative to starting material) is added to improve reduction efficiency.

- Hydrazine hydrate (80% solution) is added dropwise over 3–3.5 hours under reflux conditions.

- This method avoids the traditional use of iron powder, reducing hazardous iron sludge waste and improving environmental safety.

- After reduction, the mixture is filtered hot, ethanol is evaporated, and the organic phase is extracted with solvents such as dioxane or 1,2-dichloroethane.

Conversion to Benzoyl Cyanide via Triphosgene Reaction

- The amino intermediate is reacted with triphosgene in an organic solvent (e.g., dioxane, 1,2-dichloroethane, or chloroform) in the presence of a catalyst such as pyridine or DMAP.

- Triphosgene and catalyst are dissolved first, then the amino compound solution is added dropwise at low temperature (-5 to 5 °C).

- The mixture is heated to reflux and reacted for 3–5 hours to ensure complete conversion.

- The crude product is isolated by evaporation under reduced pressure.

Purification by Vacuum Distillation

- The crude benzoyl cyanide product is purified by vacuum distillation.

- Conditions include vacuum degree ≤ -0.096 MPa and distillation temperature between 95–100 °C.

- This step yields a high-purity product (purity >99%) with molar yields typically around 76–81%.

Representative Experimental Data

| Step | Reagents and Conditions | Key Parameters | Yield/Purity |

|---|---|---|---|

| Nitration | o-Chlorotrifluoromethane, Acetic anhydride, HNO3 (68%), 10–15 °C, 3–4 h | Mass ratio: 1:2–2.5:0.6–0.7; Sodium hydroxide wash pH 7.5–8.0 | Efficient nitration with low impurity formation |

| Reduction | Organic phase, FeCl3·6H2O, Activated carbon (1–2%), Ethanol, Hydrazine hydrate (80%), Reflux, 3–3.5 h | Dropwise hydrazine addition; filtration hot; solvent extraction | High conversion to amine; environmentally friendly |

| Cyanation | Amino intermediate, Triphosgene (63.5–65.7 g), Catalyst (pyridine or DMAP), Dioxane or 1,2-dichloroethane, -5 °C to reflux, 3–5 h | Dropwise addition; reflux; chromatographic monitoring | Crude product with <1% raw material residue |

| Purification | Vacuum distillation | Vacuum ≤ -0.096 MPa; 95–100 °C | Final product purity ~99.2–99.8%; yield 76–81% |

Advantages and Innovations in Preparation

- Lower Temperature Nitration: Using acetic anhydride/nitric acid system reduces reaction temperature and risk compared to traditional mixed acid nitration.

- Green Reduction Step: Replacement of iron powder with ferric chloride and hydrazine hydrate eliminates iron sludge waste and hydrogen evolution hazards.

- Efficient Cyanation: Triphosgene-mediated cyanation under mild conditions with catalytic assistance ensures high conversion and purity.

- High Purity and Yield: Optimized reaction and purification conditions lead to a product purity exceeding 99% and molar yields above 75%.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoyl cyanides with various functional groups.

Reduction: 3-Chloro-4-(trifluoromethoxy)benzylamine or 3-Chloro-4-(trifluoromethoxy)benzyl alcohol.

Oxidation: 3-Chloro-4-(trifluoromethoxy)benzoic acid or other oxidized derivatives.

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzoyl cyanide depends on its specific application and the target molecules it interacts with. In general, the compound may act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and influence its interaction with biological membranes or proteins.

Comparison with Similar Compounds

Key Observations :

Functional Group Reactivity :

- Benzoyl chlorides (e.g., 261763-17-1) exhibit higher reactivity than nitriles due to the electrophilic acyl chloride group, enabling nucleophilic substitutions in drug intermediate synthesis. In contrast, nitriles (e.g., 1092460-79-1) are less reactive but serve as stable intermediates in heterocycle formation .

- The cyanide group in this compound may confer unique stability in hydrolysis-sensitive environments compared to benzoyl chlorides .

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group (as in 261763-17-1) is a stronger electron-withdrawing group than -CF₃ (1092460-79-1), influencing electron density and reactivity at the benzene ring. This difference impacts regioselectivity in cross-coupling reactions . Positional Isomerism: The 3-Cl,4-OCF₃ arrangement (261763-17-1) vs.

Physicochemical Properties :

- Molecular Weight : Nitriles (e.g., 1092460-79-1) generally have lower molecular weights than benzoyl chlorides due to the absence of chlorine in the functional group.

- Melting Points : While direct data are unavailable for the cyanide derivative, 3-chloro-4-(trifluoromethoxy)benzoic acid (158580-93-9) has a melting point of 108–110°C, suggesting that the nitrile analog may exhibit lower melting points due to reduced hydrogen bonding .

Biological Activity

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide is a compound of interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H5ClF3NO2 |

| Molecular Weight | 235.59 g/mol |

| IUPAC Name | This compound |

| InChI Key | RQGZKXWZQKZLNH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The chlorinated and trifluoromethoxy substituents enhance lipophilicity, allowing the compound to penetrate cell membranes effectively. This characteristic facilitates interactions with intracellular enzymes, potentially inhibiting their functions.

- Target Specificity : The compound has been investigated for its role as an inhibitor of specific kinases, which are critical in various signaling pathways associated with diseases such as cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Antibacterial Efficacy : Research indicates that this compound exhibits significant antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its efficacy is comparable to clinically used antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Antifungal Properties : Preliminary assays have shown that the compound also possesses antifungal activity, making it a candidate for further exploration in antifungal therapies.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines:

- Inhibition of Tumor Growth : Studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have provided insights into the biological activity and therapeutic potential of this compound:

- DYRK1A Inhibition : A study investigating derivatives of similar compounds found that certain analogs exhibited nanomolar-level inhibitory activity against DYRK1A, suggesting potential applications in neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzoyl structure can enhance biological activity. This understanding is vital for the design of more potent derivatives with improved therapeutic profiles .

- Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits significant biological activity, careful assessment of its safety profile is necessary for clinical applications. Studies have shown minimal cytotoxicity against primary mammalian cell lines, reinforcing its potential as a safe therapeutic candidate .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 3-chloro-4-(trifluoromethoxy)benzoyl cyanide, and how are intermediates validated?

- Synthesis Pathways :

- Step 1 : Start with 3-chloro-4-(trifluoromethoxy)benzoic acid. Convert to acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux .

- Step 2 : React the acyl chloride with cyanide sources (e.g., KCN or trimethylsilyl cyanide) to form the benzoyl cyanide derivative.

- Validation : Monitor reaction progress via TLC or HPLC. Confirm intermediate purity through recrystallization or column chromatography .

- Critical Parameters :

- Temperature control (0–5°C during cyanide addition to avoid side reactions).

- Anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .

Q. How is the compound characterized spectroscopically, and what are its key spectral signatures?

- Techniques :

- NMR :

- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.3–8.1 ppm). The trifluoromethoxy (-OCF₃) group causes splitting due to coupling with fluorine .

- ¹³C NMR : Carbonyl carbon (C=O) resonates at ~170 ppm; cyanide (C≡N) at ~115 ppm .

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 265 (C₉H₄ClF₃NO₂) with fragmentation patterns consistent with loss of Cl and OCF₃ groups .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of trifluoromethoxy group introduction during synthesis?

- Methodology :

- Use directed ortho-metalation (DoM) with a directing group (e.g., -OMe or -NHBoc) to position the trifluoromethoxy (-OCF₃) group at the para position relative to chlorine .

- Challenges : Competing side reactions (e.g., over-halogenation) require precise stoichiometry of fluorinating agents (e.g., F₂ gas or Selectfluor®) .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects :

- The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and activating positions for nucleophilic substitution .

- Reactivity in Suzuki-Miyaura Coupling : Lower yields observed due to steric hindrance from the -OCF₃ group; optimize using Pd(OAc)₂/XPhos catalytic systems .

- Contradictory Observations :

- In some cases, the -OCF₃ group enhances stability of transition metal intermediates, improving catalytic turnover .

Q. What are the compound’s potential applications in mitochondrial bioenergetics research?

- Mechanistic Insight :

- Analogous to carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), this compound may act as a protonophore, uncoupling oxidative phosphorylation in mitochondria .

- Experimental Design :

- Measure oxygen consumption rate (OCR) in cell lines using a Seahorse XF Analyzer. Compare effects with FCCP controls .

Methodological Challenges and Solutions

Q. How to resolve contradictory data in reaction yields when scaling up synthesis?

- Root Cause Analysis :

- Impurity Profile : Trace moisture or residual solvents (e.g., DMF) may deactivate intermediates. Use Karl Fischer titration to monitor water content .

- Thermal Instability : Decomposition above 60°C requires strict temperature control during solvent removal .

- Optimization :

- Switch from batch to flow chemistry for improved heat and mass transfer .

Q. What computational methods predict the compound’s binding affinity for enzyme targets?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of cytochrome P450 enzymes or acetylcholinesterase .

- Key Findings : The -OCF₃ group forms hydrophobic interactions with active-site residues, enhancing binding energy by ~2.3 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.